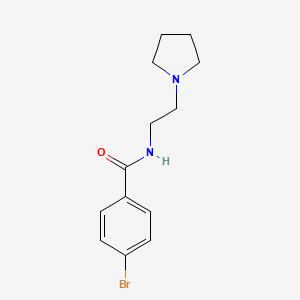
4-Bromo-N-(2-pyrrolidin-1-yl-ethyl)-benzamide
Overview
Description
4-Bromo-N-(2-pyrrolidin-1-yl-ethyl)-benzamide (4-BNEB) is a chemical compound that has been studied extensively in the scientific community due to its unique properties and potential applications. 4-BNEB is a member of the benzamide family, which is characterized by its aromatic ring structure and its amide group. 4-BNEB has been studied for its potential use in a variety of scientific research applications, such as drug design, chemical synthesis, and drug metabolism.
Scientific Research Applications
Urease Inhibition
Urease (amidohydrolase; EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (NH₃) and carbon dioxide (CO₂). The catalyzed reaction rate is remarkably faster than the uncatalyzed process. However, excessive urease activity can lead to nutrient deprivation in plants and health issues in humans . BPEB and its metal complexes have shown promising urease inhibitory activities. Specifically, nickel(II) complexes derived from BPEB exhibit effective inhibition of Jack bean urease .
Schiff Base Ligands and Metal Complexes
Schiff bases, including BPEB, display fascinating pharmaceutical and biological activities, such as antibacterial, antifungal, antitumor, and urease inhibition. Metal complexes formed by Schiff base ligands play a crucial role in bioinorganic chemistry. Zinc and nickel complexes, in particular, have demonstrated urease inhibitory properties .
Polynuclear Complexes
Polynuclear complexes have gained attention due to their diverse molecular topologies and functional properties. These complexes find applications as catalysts, exhibit magnetism, and even have biological relevance. BPEB-based polynuclear complexes are an exciting area of study for potential applications .
Crystal Structures and Coordination Modes
BPEB forms intriguing coordination complexes with metals. For instance:
- Zinc Complexes : A polymeric zinc complex bridged by acetate ligands has been synthesized. In this complex, one zinc atom adopts distorted trigonal bipyramidal coordination, while the other exhibits octahedral coordination. The inhibitory activity of this complex against urease has been investigated .
- Nickel Complexes : An end-to-end azide-bridged dinuclear nickel complex has been characterized. The nickel atoms in this complex are in octahedral coordination. Notably, this nickel complex shows effective urease inhibition .
Biological Applications
BPEB and its derivatives hold promise for various biological applications. Researchers continue to explore their potential as antimicrobial agents, antitumor compounds, and more. Understanding their interactions with biological systems is crucial for unlocking their full potential .
Other Potential Fields
While the above applications are well-documented, ongoing research may reveal additional uses for BPEB. Its unique structural features and reactivity make it an exciting candidate for further investigation in fields such as materials science, catalysis, and drug development.
properties
IUPAC Name |
4-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-12-5-3-11(4-6-12)13(17)15-7-10-16-8-1-2-9-16/h3-6H,1-2,7-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXLJUCHPKCHCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(2-pyrrolidin-1-yl-ethyl)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-dimethyl 8-acetyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate](/img/structure/B3155213.png)
![(2S)-dimethyl 8-acetyl-6-hydroxy-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate](/img/structure/B3155216.png)

![iMidazo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B3155231.png)
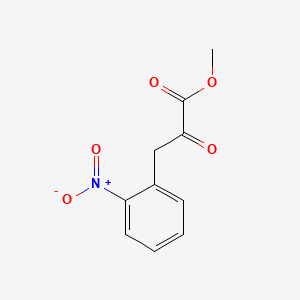
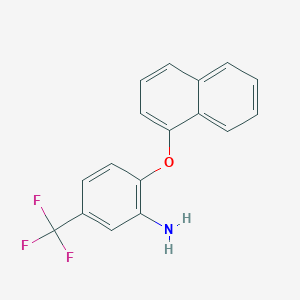

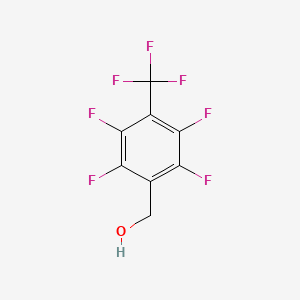

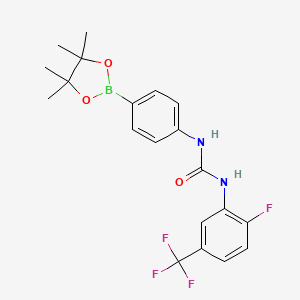
![(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3155304.png)

![(2E)-1-(3-Bromophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3155316.png)